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molecular formula C7H7Cl2O2P B3066734 p-Tolyl phosphorodichloridate CAS No. 878-17-1

p-Tolyl phosphorodichloridate

Cat. No. B3066734
M. Wt: 225.01 g/mol
InChI Key: OSDCKQFKYUESEG-UHFFFAOYSA-N
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Patent
US03965220

Procedure details

To a mixture of 225 g. phosphoryl chloride and 1.6 g. 1-methylimidazole there is added 109 g. cresol over a period of 2 hours at a temperature of 105°C. The temperature is held at 105°-110°C. for two hours to afford cresyl phosphorodichloridate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([Cl:5])(Cl)([Cl:3])=[O:2].CN1[CH:11]=[CH:10]N=C1.[C:12]1(C)[C:17]([OH:18])=[CH:16][CH:15]=C[CH:13]=1>>[P:1]([Cl:5])([Cl:3])(=[O:2])[O:18][C:17]1[CH:12]=[CH:13][C:10]([CH3:11])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 225 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
P(OC1=CC=C(C=C1)C)(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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